![molecular formula C11H10ClN3O2S2 B2608784 6-[(5-chlorothiophen-2-yl)sulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 1796946-89-8](/img/structure/B2608784.png)
6-[(5-chlorothiophen-2-yl)sulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(5-chlorothiophen-2-yl)sulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a versatile compound with a unique structure that has garnered interest in various scientific fields. This compound is part of the pyrimidine family, which is known for its wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5-chlorothiophen-2-yl)sulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the use of substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as solvent-free synthesis or the use of continuous flow reactors. These methods aim to increase yield and reduce production costs while maintaining the purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
6-[(5-chlorothiophen-2-yl)sulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
6-[(5-chlorothiophen-2-yl)sulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-[(5-chlorothiophen-2-yl)sulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(1E)-2-(5-chlorothiophen-2-yl)ethenesulfonyl]-1-({1H-pyrrolo[3,2-c]pyridin-2-yl}methyl)piperazin-2-one
- (3-Chloro-5-([4-(4-chlorothiophen-2-yl)-5-(4-chlorothiophen-2-yl)vinyl]sulfonyl)-1H-pyrrolo[3,2-c]pyridin-2-yl}methyl)piperazin-2-one
Uniqueness
What sets 6-[(5-chlorothiophen-2-yl)sulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine apart from similar compounds is its unique combination of a chlorothiophene moiety and a pyrido[4,3-d]pyrimidine core. This structure imparts specific chemical and biological properties that make it particularly useful in various applications.
Eigenschaften
IUPAC Name |
6-(5-chlorothiophen-2-yl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S2/c12-10-1-2-11(18-10)19(16,17)15-4-3-9-8(6-15)5-13-7-14-9/h1-2,5,7H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFKYNWAEWXYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
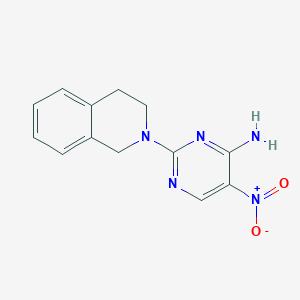
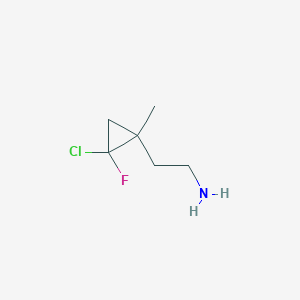
![4-(Pyrrolidin-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2608708.png)
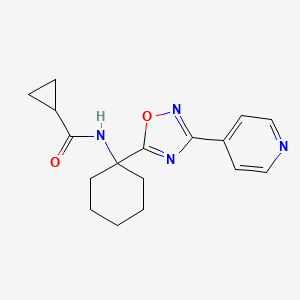
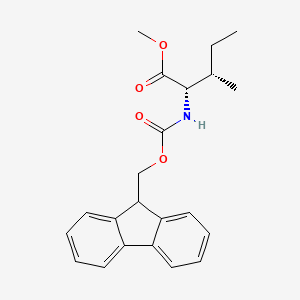
![4-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride](/img/structure/B2608713.png)
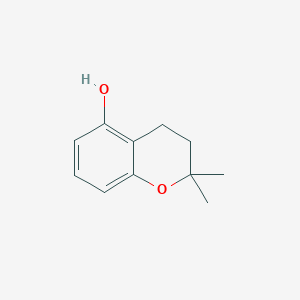
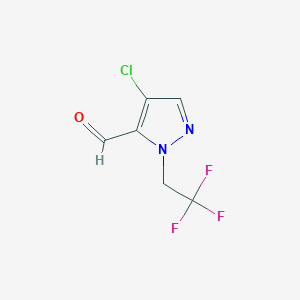



![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-cyanophenyl)acetamide](/img/structure/B2608721.png)
![4-{[(4-Fluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B2608722.png)
![2-methyl-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide](/img/structure/B2608723.png)
